Cas no 830346-36-6 (2,4(1H,3H)-Pyrimidinedione, 5-(2-chlorophenyl)-)
2,4(1H,3H)-Pyrimidinedione, 5-(2-chlorophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2,4(1H,3H)-Pyrimidinedione, 5-(2-chlorophenyl)-
- 5-(2-chlorophenyl)-1H-pyrimidine-2,4-dione
- ADQDHDPRJGUAIN-UHFFFAOYSA-N
- DTXSID30622219
- 830346-36-6
- 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine
- MFCD18316541
- 5-(2-chlorophenyl)pyrimidine-2,4(1H,3H)-dione
- 5-(2-Chlorophenyl)pyrimidine-2,4-diol
- 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95%
-
- MDL: MFCD18316541
- Inchi: 1S/C10H7ClN2O2/c11-8-4-2-1-3-6(8)7-5-12-10(15)13-9(7)14/h1-5H,(H2,12,13,14,15)
- InChI Key: ADQDHDPRJGUAIN-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C1=CNC(NC1=O)=O
Computed Properties
- Exact Mass: 222.0196052g/mol
- Monoisotopic Mass: 222.0196052g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 58.2Ų
2,4(1H,3H)-Pyrimidinedione, 5-(2-chlorophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB322786-5 g |
5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95%; . |
830346-36-6 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB322786-5g |
5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95%; . |
830346-36-6 | 95% | 5g |
€1159.00 | 2025-04-16 |
2,4(1H,3H)-Pyrimidinedione, 5-(2-chlorophenyl)- Suppliers
2,4(1H,3H)-Pyrimidinedione, 5-(2-chlorophenyl)- Related Literature
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 2,4(1H,3H)-Pyrimidinedione, 5-(2-chlorophenyl)-
Compound CAS No 830346-36-6: 2,4(1H,3H)-Pyrimidinedione, 5-(2-chlorophenyl)-
The compound with CAS No 830346-36-6, known as 2,4(1H,3H)-Pyrimidinedione, 5-(2-chlorophenyl)-, is a highly studied organic compound in the field of medicinal chemistry and pharmacology. This compound belongs to the class of pyrimidinediones, which are known for their versatile biological activities and potential applications in drug development. The pyrimidinedione core structure is a key feature of this molecule, contributing to its unique chemical properties and bioactivity.
Recent studies have highlighted the importance of pyrimidinedione derivatives in targeting various disease states, including cancer and inflammatory disorders. The 5-(2-chlorophenyl) substituent in this compound plays a crucial role in modulating its pharmacokinetic properties and enhancing its selectivity for specific biological targets. Researchers have demonstrated that this substitution pattern can significantly improve the compound's ability to cross cellular membranes and bind to therapeutic targets with high affinity.
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-(2-chlorophenyl)- involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to optimize the production process, ensuring higher yields and better purity of the final product. These advancements have made the compound more accessible for preclinical studies and potential clinical trials.
In terms of biological activity, this compound has shown promising results in vitro against various cancer cell lines. Studies have revealed that it exhibits selective cytotoxicity by inhibiting key enzymes involved in cell proliferation and survival pathways. Additionally, its anti-inflammatory properties have been explored in models of chronic inflammation, where it demonstrated potent activity by modulating cytokine production and reducing oxidative stress.
One of the most recent breakthroughs involving this compound is its application in targeted drug delivery systems. Researchers have successfully conjugated it with nanoparticles to enhance its biodistribution and reduce systemic toxicity. This approach has shown great potential in improving therapeutic outcomes while minimizing adverse effects on healthy tissues.
The structural versatility of 2,4(1H,3H)-Pyrimidinedione, 5-(2-chlorophenyl)- also makes it a valuable scaffold for further chemical modifications. By introducing additional functional groups or altering the substituents on the pyrimidinedione ring, scientists can tailor its properties for specific therapeutic applications. For instance, substituting the chlorine atom with other halogens or electron-withdrawing groups has been shown to enhance its binding affinity for certain receptors.
In conclusion, CAS No 830346-36-6 represents a significant advancement in the field of medicinal chemistry due to its unique structure and diverse biological activities. With ongoing research focusing on optimizing its synthesis and exploring new applications, this compound holds immense promise for developing novel therapeutics in the near future.
830346-36-6 (2,4(1H,3H)-Pyrimidinedione, 5-(2-chlorophenyl)-) Related Products
- 613667-39-3(2,4(1H,3H)-Pyrimidinedione, 5-(4-chlorophenyl)-6-(4-methylphenyl)-)
- 613667-36-0(2,4(1H,3H)-Pyrimidinedione, 5-(4-chlorophenyl)-6-phenyl-)
- 15761-83-8(5-Phenyluracil)
- 115725-32-1(2,4(1H,3H)-Pyrimidinedione, 5-(2-chlorophenyl)-1,3-dimethyl-)
- 613667-33-7(2,4(1H,3H)-Pyrimidinedione, 6-(4-chlorophenyl)-5-phenyl-)
- 917396-17-9(2,4(1H,3H)-Pyrimidinedione, 5,6-bis(4-chlorophenyl)-)
- 178411-15-9(2,4(1H,3H)-Pyrimidinedione, 5-(3-chlorophenyl)-)
- 830346-42-4(2,4(1H,3H)-Pyrimidinedione, 5-(2-chloro-3-methoxyphenyl)-)
- 676563-61-4(2,4(1H,3H)-Pyrimidinedione, 5-(4-chlorophenyl)-6-(2,4-dichlorophenyl)-)
- 1261910-00-2(5-(2,4-Dichlorophenyl)-1H-pyrimidine-2,4-dione)